molecular formula C11H14O4 B451101 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde CAS No. 91123-08-9

3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde

Cat. No.: B451101
CAS No.: 91123-08-9
M. Wt: 210.23g/mol
InChI Key: MDSJUPYTWLSFBZ-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is characterized by the presence of an ethoxy group and a hydroxyethoxy group attached to a benzaldehyde core. This compound is used in various chemical and industrial applications due to its unique structural properties.

Scientific Research Applications

3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde has several applications in scientific research:

Safety and Hazards

“3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause serious eye irritation and is harmful if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with ethylene glycol under acidic conditions. The reaction proceeds through the formation of an ether linkage between the hydroxy group of the benzaldehyde and the ethylene glycol .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may involve continuous flow reactors to ensure consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethoxy and hydroxyethoxy groups may enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde is unique due to the presence of both ethoxy and hydroxyethoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility in various solvents and its reactivity in chemical reactions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

3-ethoxy-4-(2-hydroxyethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-14-11-7-9(8-13)3-4-10(11)15-6-5-12/h3-4,7-8,12H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSJUPYTWLSFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.76 ml of 2-bromoethanol and 5.40 g of potassium carbonate were added to a solution of 5 g of 3-ethoxy-4-hydroxybenzaldehyde in 150 ml of DMF. The reaction mixture was heated to 70° C. overnight and subsequently to 120° C. for a further 4 hrs. Then, the mixture was left to cool to room temperature, filtered and concentrated in a high vacuum. The crude product was isolated by extraction and purified by chromatography on silica gel. There were obtained 6.09 g of 3-ethoxy-4-(2-hydroxy-ethoxy)-benzaldehyde as a white solid.
Quantity
2.76 mL
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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